molecular formula C18H26FN3O2 B5309852 Ethyl 4-[4-(2-fluorophenyl)piperazin-1-yl]piperidine-1-carboxylate

Ethyl 4-[4-(2-fluorophenyl)piperazin-1-yl]piperidine-1-carboxylate

Cat. No.: B5309852
M. Wt: 335.4 g/mol
InChI Key: XZXARRWNSLDZBR-UHFFFAOYSA-N
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Description

Ethyl 4-[4-(2-fluorophenyl)piperazin-1-yl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The presence of the fluorophenyl group in its structure enhances its pharmacological properties, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

ethyl 4-[4-(2-fluorophenyl)piperazin-1-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O2/c1-2-24-18(23)22-9-7-15(8-10-22)20-11-13-21(14-12-20)17-6-4-3-5-16(17)19/h3-6,15H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXARRWNSLDZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-(2-fluorophenyl)piperazin-1-yl]piperidine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-(2-fluorophenyl)piperazin-1-yl]piperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted piperazine derivatives .

Scientific Research Applications

Ethyl 4-[4-(2-fluorophenyl)piperazin-1-yl]piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 4-[4-(2-fluorophenyl)piperazin-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors and enzymes. It acts as an inhibitor of human equilibrative nucleoside transporters, which play a vital role in nucleotide synthesis and regulation of adenosine function. The compound binds to these transporters, preventing the uptake of nucleosides and thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific fluorophenyl group, which enhances its pharmacological properties. This makes it a valuable compound for research in various fields, including medicinal chemistry and pharmacology .

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